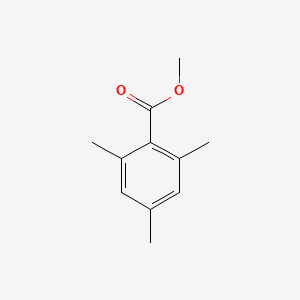

Methyl 2,4,6-trimethylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,4,6-trimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-5-8(2)10(9(3)6-7)11(12)13-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLABDTXHJPRRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334215 | |

| Record name | Methyl 2,4,6-trimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2282-84-0 | |

| Record name | Methyl 2,4,6-trimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trimethylbenzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2,4,6-trimethylbenzoate (CAS 2282-84-0): Synthesis, Reactivity, and Applications

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of Methyl 2,4,6-trimethylbenzoate. This document delves into its synthesis, unique reactivity due to steric hindrance, and its applications as a chemical intermediate.

Introduction to a Sterically Hindered Ester

This compound, also known as methyl mesitoate, is an aromatic ester notable for the significant steric hindrance around its carbonyl group. This congestion is due to the presence of two ortho-methyl groups on the benzene ring, which profoundly influences its synthesis and reactivity. Understanding these steric effects is crucial for its effective use in synthetic chemistry. Its unique properties make it a valuable intermediate in the production of various chemical compounds, including photoinitiators.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below, providing a baseline for its handling and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2282-84-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |

| Molecular Weight | 178.23 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl mesitoate, Methyl β-isodurilate | [1][4] |

| Physical Form | Liquid | [5] |

| Boiling Point | 77-79 °C at 1 mmHg | [6] |

| Refractive Index (n²⁰D) | 1.5083 | [6] |

Spectroscopic Characterization:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the three methyl groups. The two aromatic protons should appear as a singlet due to their symmetrical environment. The six protons of the two ortho-methyl groups will also be equivalent and appear as a singlet, while the para-methyl group will produce a separate singlet. The methoxy group protons will also be observed as a singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal signals for the carbonyl carbon, the aromatic carbons (with varying chemical shifts due to substitution), the methoxy carbon, and the carbons of the three methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will include C-H stretching vibrations from the aromatic ring and the methyl groups (around 2900-3100 cm⁻¹) and C-O stretching of the ester linkage.[7][8]

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak [M]⁺ at m/z 178.[4] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 147, and further fragmentation of the aromatic ring.[4][9]

Synthesis and Mechanistic Considerations: Overcoming Steric Hindrance

The synthesis of this compound presents a classic example of the challenges posed by steric hindrance in organic reactions.

The Challenge of Fischer-Speier Esterification:

The direct acid-catalyzed esterification of 2,4,6-trimethylbenzoic acid with methanol, known as the Fischer-Speier esterification, is notably unsuccessful.[10][11] The two bulky ortho-methyl groups on the benzoic acid sterically block the nucleophilic attack of methanol on the protonated carbonyl carbon. This prevention of the formation of the necessary tetrahedral intermediate halts the reaction, leading to the recovery of the starting acid.[10][12]

Caption: Steric hindrance in Fischer esterification of 2,4,6-trimethylbenzoic acid.

A Successful Synthetic Protocol via Acyl Chloride:

To circumvent the steric hindrance, a more reactive electrophile is required. This is achieved by first converting 2,4,6-trimethylbenzoic acid to its acyl chloride. The highly reactive acyl chloride can then readily react with methanol to form the desired ester.[6][12]

Step-by-Step Protocol:

-

Formation of 2,4,6-Trimethylbenzoyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 2,4,6-trimethylbenzoic acid with an excess of thionyl chloride (SOCl₂).

-

Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases. The completion of the reaction can be monitored by the dissolution of the solid acid.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,4,6-trimethylbenzoyl chloride.

-

-

Esterification:

-

Carefully add an excess of anhydrous methanol to the cooled acyl chloride. The reaction is exothermic and should be performed in an ice bath.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).

-

Quench the reaction by slowly adding it to a cold, dilute solution of sodium bicarbonate to neutralize the HCl formed.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude ester by vacuum distillation to yield pure this compound.[6]

-

Caption: Successful synthesis of this compound via the acyl chloride intermediate.

Reactivity Profile: The Impact of Steric Hindrance on Hydrolysis

The steric hindrance in this compound also leads to unusual reactivity, particularly in its alkaline hydrolysis (saponification).

Typical vs. Hindered Ester Hydrolysis:

Most esters hydrolyze under basic conditions via a bimolecular nucleophilic acyl substitution (BAc2) mechanism. This involves the attack of a hydroxide ion on the carbonyl carbon.[13] However, for severely hindered esters like this compound, this pathway is significantly slowed down due to the steric shielding of the carbonyl carbon.

An alternative mechanism, bimolecular nucleophilic alkyl substitution (BAl2), becomes competitive. In this pathway, the hydroxide ion acts as a nucleophile and attacks the less hindered methyl carbon of the ester group in an SN2 reaction, cleaving the alkyl-oxygen bond.[13] Isotopic tracer studies have provided evidence for the mechanism of alkaline hydrolysis of methyl mesitoate.[6] While the typical acyl-oxygen fission is significantly retarded, it is still believed to be the primary mechanism, albeit at a much slower rate.[6][14] However, under certain conditions, the BAl2 pathway can become more prominent.[13] More recent studies have also explored high-temperature hydrolysis in slightly alkaline solutions as a method for quantitative saponification of this hindered ester.[15]

Caption: Competing BAc2 and BAl2 hydrolysis pathways for this compound.

Applications in Research and Development

The primary utility of this compound lies in its role as a precursor to other valuable chemical entities.

-

Intermediate for Photoinitiators: It serves as a starting material for the synthesis of 2,4,6-trimethylbenzoyl chloride, which is a key component in the production of acylphosphine oxide photoinitiators. These initiators are widely used in UV curing applications for inks, coatings, and adhesives.

-

Protecting Group Chemistry: Due to its resistance to hydrolysis, the 2,4,6-trimethylbenzoyl (mesitoyl) group can be employed as a sterically hindered protecting group for alcohols in complex organic syntheses.

-

Ligand Synthesis: It can be a precursor for the synthesis of ligands used in catalysis.

Safety and Handling

This compound is classified as harmful if swallowed.[1][5] Standard laboratory safety protocols should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before use.[16]

References

- Bender, M. L., & Dewey, R. S. (1956). The Mechanism of the Alkaline Hydrolysis of this compound. Journal of the American Chemical Society, 78(2), 317–319. [Link]

- Cheméo. (n.d.). Benzoic acid, 2,4,6-trimethyl-, methyl ester (CAS 2282-84-0) - Chemical & Physical Properties.

- Correa, A., et al. (2007). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 9(1), 71-73. [Link]

- Chemistry Stack Exchange. (2020). Unusual hydrolysis of this compound.

- Homework.Study.com. (n.d.). How can you explain the observation that an attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with methanol/HCl is unsuccessful?.

- Homework.Study.com. (n.d.). Explain the observation that attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with methanol and HCl is unsuccessful.

- PubChem. (n.d.). This compound.

- Filo. (2025). Explain the observation that attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with methanol and HCl is unsuccessful.

- PubChem. (n.d.). Methyl 2,4-Dihydroxy-3,5,6-Trimethylbenzoate.

- Journal of the American Chemical Society. (1956). The Mechanism of the Alkaline Hydrolysis of this compound.

- Kuujia. (n.d.). 2282-84-0(this compound).

- ChemSynthesis. (n.d.). This compound.

- ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.

- Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.

- RSC Publishing. (1971). Cleavage of Sterically Hindered Esters with Boron Trichloride.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968).

- Angene Chemical. (2024). Safety Data Sheet - 2,4,6-Trimethylbenzoic acid.

- NIST WebBook. (n.d.). Methyl 2,4,6-trihydroxybenzoate.

- ResearchGate. (2025). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.

- MDPI. (n.d.). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters.

- NIST WebBook. (n.d.). Methyl 2,4,6-trihydroxybenzoate.

- Mosher Chemical. (n.d.). This compound.

- ChemSynthesis. (n.d.). mesityl 2,4,6-trimethylbenzoate.

- Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,....

- Chemistry LibreTexts. (2023). Fischer Esterification.

- Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal?.

- Google Patents. (n.d.). CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.

- PubChem. (n.d.). 2,4,6-Trimethylbenzoic acid.

- Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate.

- Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate.

- NIST WebBook. (n.d.). Benzoic acid, 2,4,6-trimethyl-, methyl ester.

Sources

- 1. 2,4,6-Trimethylbenzoic acid methyl ester | C11H14O2 | CID 519982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 2282-84-0 | 2723-1-1P | MDL MFCD00184961 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. Benzoic acid, 2,4,6-trimethyl-, methyl ester [webbook.nist.gov]

- 5. This compound | 2282-84-0 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. proprep.com [proprep.com]

- 9. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. homework.study.com [homework.study.com]

- 11. homework.study.com [homework.study.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2,4,6-trimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Methyl 2,4,6-trimethylbenzoate, also known as methyl mesitoate, is an aromatic ester of significant interest in organic synthesis and medicinal chemistry. Its sterically hindered structure, arising from the three methyl groups on the benzene ring, imparts unique reactivity and physical characteristics. This guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for its application in research and development. We will delve into its fundamental physicochemical parameters, spectroscopic signature, and the experimental methodologies for their determination, underpinned by a commitment to scientific integrity and practical, field-proven insights.

Core Physical and Chemical Properties

A thorough understanding of a compound's physical properties is paramount for its effective use in experimental design, process development, and formulation. The key physical constants for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| CAS Number | 2282-84-0 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 114.8-115.2 °C at 7-7.5 Torr; ~239 °C at 760 mmHg (estimated) | |

| Density | 1.011 ± 0.06 g/cm³ (predicted) | |

| Refractive Index (n_D) | 1.507 | |

| Solubility | Poorly soluble in water; miscible with organic solvents. | |

| Vapor Pressure | 0.0411 mmHg at 25°C |

Experimental Determination of Key Physical Properties

The accurate determination of physical properties is the bedrock of chemical characterization. Here, we outline the standard laboratory protocols for measuring the boiling point and density of liquid samples like this compound, emphasizing the principles that ensure data integrity.

Boiling Point Determination (Micro-scale Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, a micro-boiling point determination is a reliable method.

Methodology:

-

Sample Preparation: A small volume (a few drops) of this compound is placed in a small-diameter test tube or a fusion tube.

-

Capillary Tube Insertion: A melting point capillary tube is sealed at one end and placed, open-end down, into the liquid in the test tube.

-

Heating: The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus with a heating block.

-

Observation: As the sample is heated, a stream of bubbles will emerge from the capillary tube as the trapped air expands and the liquid begins to vaporize. Heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube. This signifies that the vapor pressure of the liquid equals the external pressure.

Causality of Experimental Choice: This micro-method is advantageous as it minimizes sample consumption and provides a sharp, reproducible endpoint. The principle relies on the precise moment of equilibrium between the vapor pressure of the substance and the atmospheric pressure.

Diagram of Boiling Point Determination Workflow:

Caption: Workflow for micro-scale boiling point determination.

Density Determination

Density, the mass per unit volume, is a fundamental physical property that can aid in substance identification and purity assessment.

Methodology:

-

Mass Measurement of Empty Vessel: An empty, dry pycnometer or a graduated cylinder is accurately weighed on an analytical balance.

-

Volume Measurement: A known volume of this compound is carefully transferred into the weighed vessel. For a pycnometer, it is filled to its calibrated volume. For a graduated cylinder, the volume is read from the bottom of the meniscus.

-

Mass Measurement of Filled Vessel: The vessel containing the liquid is reweighed.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled vessel minus mass of empty vessel) by its volume.

Self-Validating System: To ensure accuracy, this procedure should be repeated multiple times, and the average density calculated. The precision of the measurements will be indicative of the reliability of the result. Furthermore, calibrating the glassware with a liquid of known density (e.g., deionized water) at a specific temperature can validate the accuracy of the volume measurement.

Spectroscopic Analysis

Spectroscopic techniques provide a "fingerprint" of a molecule, revealing detailed information about its structure and bonding.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. For an aromatic ester like this compound, the IR spectrum is characterized by several key absorption bands.

Expected IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3050-3000 | Aromatic C-H Stretch | Indicates the presence of the benzene ring. |

| ~2960-2850 | Aliphatic C-H Stretch | Corresponds to the methyl groups on the ring and the ester methyl group. |

| ~1725-1715 | C=O (Ester) Stretch | A strong, sharp absorption that is characteristic of the carbonyl group in an aromatic ester. The conjugation with the aromatic ring lowers the frequency compared to a saturated ester. |

| ~1600, ~1475 | C=C Aromatic Ring Stretch | Confirms the presence of the benzene ring. |

| ~1300-1250 | Asymmetric C-O-C Stretch | A strong absorption characteristic of the ester functional group. |

| ~1150-1100 | Symmetric C-O-C Stretch | Another strong absorption that, in conjunction with the C=O and asymmetric C-O-C stretches, provides a definitive identification of the ester group. |

Expertise in Interpretation: The presence of a strong peak around 1720 cm⁻¹ is a clear indicator of a carbonyl group. The position of this peak, slightly lower than that of a typical saturated ester (~1735 cm⁻¹), is a direct consequence of the electronic interaction (conjugation) between the carbonyl group and the aromatic ring. This delocalization of electrons weakens the C=O bond, causing it to vibrate at a lower frequency.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the different types of protons.

Predicted ¹H NMR Chemical Shifts for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.8-7.0 | Singlet | 2H | Aromatic Protons (H-3, H-5) | Due to the symmetry of the molecule, the two protons on the aromatic ring are chemically equivalent. They appear as a singlet because they have no adjacent, non-equivalent protons to couple with. Their chemical shift is in the typical aromatic region. |

| ~3.9 | Singlet | 3H | Methoxy Protons (-OCH₃) | The protons of the methyl ester group are in a distinct chemical environment and appear as a singlet. They are deshielded by the adjacent oxygen atom. |

| ~2.3 | Singlet | 6H | Ortho Methyl Protons (2,6-CH₃) | The six protons of the two methyl groups at the ortho positions are equivalent due to symmetry. They appear as a singlet and are shifted downfield due to their attachment to the aromatic ring. |

| ~2.2 | Singlet | 3H | Para Methyl Proton (4-CH₃) | The three protons of the methyl group at the para position are in a unique environment and appear as a singlet. Its chemical shift will be slightly different from the ortho methyl groups. |

Authoritative Grounding: The predicted chemical shifts are based on established principles of NMR spectroscopy. The symmetry of the molecule is a key factor in simplifying the spectrum. The electron-withdrawing nature of the ester group and the electron-donating nature of the methyl groups influence the precise chemical shifts of the aromatic protons.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. The following information is derived from authoritative safety data sheets.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P301 + P317: IF SWALLOWED: Get medical help.[1]

-

P330: Rinse mouth.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound. By integrating tabulated data with explanations of experimental methodologies and spectroscopic interpretation, we have aimed to provide a holistic resource for researchers and developers. A firm grasp of these fundamental properties is essential for the successful and safe application of this versatile compound in the advancement of chemical and pharmaceutical sciences.

References

- PubChem. (n.d.). 2,4,6-Trimethylbenzoic acid methyl ester. National Center for Biotechnology Information.

Sources

A Comprehensive Spectroscopic Guide to Methyl 2,4,6-trimethylbenzoate

Introduction: Navigating Steric Hindrance with Spectroscopic Precision

Methyl 2,4,6-trimethylbenzoate (C₁₁H₁₄O₂, CAS: 2282-84-0) presents a classic case study in structural organic chemistry, where steric hindrance profoundly influences both chemical reactivity and spectroscopic signature.[1] The three methyl groups positioned on the aromatic ring, two of which are ortho to the ester functionality, create a crowded molecular environment. This steric congestion not only complicates its synthesis, often requiring forcing conditions or specialized reagents compared to simpler esters, but also introduces distinctive features in its analytical data.[2] For researchers in medicinal chemistry and materials science, where such sterically hindered moieties can be crucial for modulating biological activity or material properties, a precise understanding of its spectroscopic characteristics is paramount for unambiguous identification and purity assessment.

This guide provides an in-depth analysis of the key spectroscopic data for this compound, grounded in field-proven insights. We will dissect its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed signals and providing validated protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Crowded Core

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of this compound. The high degree of symmetry and the unique electronic environment of each nucleus result in a clean, easily interpretable spectrum.

¹H NMR Spectral Data

The proton NMR spectrum is characterized by four distinct singlet peaks, a direct consequence of the molecule's substitution pattern which eliminates the possibility of proton-proton spin coupling.

| Assigned Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic (meta-H) | ~6.84 | Singlet | 2H |

| Ester Methoxy (-OCH₃) | ~3.86 | Singlet | 3H |

| Ortho Methyl (-CH₃) | ~2.30 | Singlet | 6H |

| Para Methyl (-CH₃) | ~2.25 | Singlet | 3H |

| (Note: Predicted values based on standard substituent effects; actual values may vary slightly based on solvent and instrument.) |

Expert Interpretation: The two aromatic protons are equivalent due to symmetry and appear as a single peak at approximately 6.84 ppm. The six protons of the two ortho-methyl groups are also equivalent and resonate as a singlet around 2.30 ppm. The para-methyl group's protons appear as a distinct singlet near 2.25 ppm. The sharp singlet for the methoxy group protons is found further downfield (~3.86 ppm) due to the deshielding effect of the adjacent oxygen atom. The absence of complex splitting patterns simplifies spectral analysis, making ¹H NMR a rapid tool for confirming the compound's core structure.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments, further confirming the molecular symmetry.

| Assigned Carbons | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~171.5 |

| Aromatic C4 (para) | ~138.0 |

| Aromatic C2, C6 (ortho) | ~135.0 |

| Aromatic C1 (ipso) | ~132.0 |

| Aromatic C3, C5 (meta) | ~128.0 |

| Methoxy (-OCH₃) | ~51.5 |

| Ortho Methyl (-CH₃) | ~21.0 |

| Para Methyl (-CH₃) | ~19.5 |

| (Note: Predicted values based on standard substituent effects; actual values may vary slightly based on solvent and instrument.) |

Expert Interpretation: The carbonyl carbon of the ester group is the most deshielded, appearing around 171.5 ppm. The aromatic region shows four distinct signals for the six carbons, consistent with the molecule's symmetry: one signal for the two ortho carbons (C2, C6), one for the two meta carbons (C3, C5), one for the para carbon (C4), and one for the ipso-carbon (C1) attached to the ester group. The methoxy carbon gives a signal around 51.5 ppm, while the chemically distinct ortho and para methyl groups appear around 21.0 ppm and 19.5 ppm, respectively.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is indispensable for rapidly confirming the presence of the key ester functional group through its characteristic vibrational modes.

| Frequency (cm⁻¹) | Vibration Type | Intensity |

| 2950-3000 | C-H Stretch (sp³) | Medium-Strong |

| ~1725 | C=O Stretch (Ester) | Strong, Sharp |

| ~1610, ~1460 | C=C Stretch (Aromatic) | Medium |

| 1250-1300 | C-O Stretch (Acyl-O) | Strong |

| 1100-1150 | C-O Stretch (O-Alkyl) | Strong |

Expert Interpretation: The most diagnostic peak in the IR spectrum is the intense, sharp absorption band around 1725 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretch of an ester. The presence of bulky ortho substituents can slightly alter the electronic properties and conformation of the carbonyl group, but the peak remains in the expected region. Strong bands in the 1300-1100 cm⁻¹ region correspond to the C-O stretching vibrations of the ester linkage. The peaks between 2950 and 3000 cm⁻¹ are due to C-H stretching of the methyl groups, while the weaker absorptions around 1610 and 1460 cm⁻¹ are characteristic of the aromatic ring's carbon-carbon stretching.

Caption: Key IR vibrational modes for functional group identification.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and the stability of the molecule and its fragments.

| m/z (mass/charge) | Proposed Fragment | Significance |

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 147 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 119 | [147 - CO]⁺ | Loss of carbon monoxide from the benzoyl cation |

| (Data sourced from PubChem CID 519982 and NIST)[1] |

Expert Interpretation: The molecular ion peak (M⁺) is observed at m/z 178, confirming the molecular weight of the compound. A very prominent peak appears at m/z 147 . This corresponds to the loss of a methoxy radical (•OCH₃, 31 Da), forming the highly stable 2,4,6-trimethylbenzoyl cation. This is a characteristic fragmentation pattern for methyl esters. Further fragmentation of this cation through the loss of a neutral carbon monoxide molecule (28 Da) yields the ion at m/z 119 , which corresponds to the trimethylphenyl cation. This logical fragmentation pathway provides robust evidence for the compound's structure.

Caption: Primary EI-MS fragmentation pathway.

Standardized Experimental Protocols

To ensure data reproducibility and integrity, the following standardized protocols for sample preparation and analysis are recommended.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard single-pulse experiment is sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used to produce a spectrum with singlets for each carbon, simplifying analysis.

-

Processing: Process the raw data (FID) with an appropriate line broadening factor (typically 0.3 Hz for ¹H) and reference the spectrum by setting the TMS peak to 0.00 ppm.

FTIR Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the simplest method is to prepare a thin film.

-

Procedure: Place one drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Data Acquisition: Gently press the plates together to form a thin, uniform film. Place the plates in the spectrometer's sample holder.

-

Analysis: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., ~100 µg/mL in methanol or ethyl acetate) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification or via direct injection if the sample is known to be pure.

-

Ionization: Utilize a standard electron ionization (EI) source, typically operating at 70 eV. This energy level is an industry standard that provides reproducible fragmentation patterns, allowing for library matching and structural elucidation.

-

Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, to ensure capture of both the molecular ion and key low-mass fragments.

References

- PubChem. This compound.

- Chemistry Stack Exchange. (2020).

- NIST. Benzoic acid, 2,4,6-trimethyl-, methyl ester. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 2,4,6-trimethylbenzoate: A Case Study in Steric Hindrance and Conformational Rigidity

Introduction: Beyond a Simple Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in the arsenal of the modern chemist, providing profound insights into molecular structure. The 1H NMR spectrum of a seemingly simple molecule like Methyl 2,4,6-trimethylbenzoate offers a rich narrative that extends beyond basic peak assignment. It serves as an exemplary case study in the interplay of electronic effects, steric hindrance, and conformational rigidity, phenomena that are central to understanding molecular behavior in drug discovery and materials science.

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of this compound. We will delve into the theoretical underpinnings that dictate the appearance of the spectrum, present a detailed experimental protocol for its acquisition, and offer an in-depth interpretation of the spectral data. This guide is intended for researchers, scientists, and drug development professionals who seek to move beyond a superficial reading of NMR data and wish to harness the full explanatory power of this technique.

Theoretical Framework: The "Ortho Effect" and its Spectroscopic Consequences

The structure of this compound is characterized by a high degree of steric congestion around the ester functionality. The two ortho-methyl groups impose significant steric strain, forcing the ester group to twist out of the plane of the benzene ring. This "ortho effect" has profound consequences on the electronic structure and, therefore, the 1H NMR spectrum of the molecule.

Steric Inhibition of Resonance

In a typical, unhindered methyl benzoate, the carbonyl group of the ester is largely coplanar with the aromatic ring, allowing for effective resonance delocalization of the π-electrons. This conjugation influences the electron density at various positions on the ring. However, in this compound, the steric clash between the ortho-methyl groups and the ester group disrupts this coplanarity. This twisting, a phenomenon known as steric inhibition of resonance, localizes the π-electrons to a greater extent within the benzene ring and the carbonyl group separately. This altered electronic landscape directly impacts the chemical shifts of the aromatic and methyl protons.

Magnetic Anisotropy in a Rigid Conformation

The restricted rotation around the C(ar)-C(O) bond due to steric hindrance results in a relatively rigid conformation. In this fixed orientation, the protons of the molecule experience consistent through-space effects from magnetically anisotropic groups, namely the benzene ring and the carbonyl group.

-

Anisotropic Effect of the Benzene Ring: The circulating π-electrons of the benzene ring generate a local magnetic field. Protons located above or below the plane of the ring experience a shielding effect (upfield shift), while those in the plane of the ring are deshielded (downfield shift).

-

Anisotropic Effect of the Carbonyl Group: The C=O double bond also exhibits magnetic anisotropy. Protons situated in a cone-shaped region around the C=O axis are deshielded, while those outside this cone can be shielded. The fixed orientation of the ester group in this compound means that the methoxy protons and the ortho-methyl protons will experience a constant and predictable anisotropic effect from the carbonyl group.

The combination of these steric and electronic effects leads to a unique and informative 1H NMR spectrum that provides a fingerprint of the molecule's constrained three-dimensional structure.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The acquisition of a clean and well-resolved 1H NMR spectrum is paramount for accurate interpretation. The following protocol outlines the key steps for preparing a sample of this compound and acquiring its spectrum.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. Deuterated chloroform (CDCl3) is a common and suitable choice for this compound.

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of CDCl3 in a clean, dry vial.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the 1H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Acquisition Time: An acquisition time of 2-4 seconds is typically adequate.

-

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons contributing to each peak.

-

Data Analysis and Interpretation

The 1H NMR spectrum of this compound is expected to exhibit four distinct signals, corresponding to the four chemically non-equivalent sets of protons in the molecule.

Predicted 1H NMR Data

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity |

| Methoxy Protons (-OCH3) | ~3.7 | 3H | Singlet (s) |

| Para-Methyl Protons (p-CH3) | ~2.3 | 3H | Singlet (s) |

| Ortho-Methyl Protons (o-CH3) | ~2.2 | 6H | Singlet (s) |

| Aromatic Protons (Ar-H) | ~6.8 | 2H | Singlet (s) |

Detailed Interpretation

-

Methoxy Protons (-OCH3, ~3.7 ppm): The singlet integrating to 3H is assigned to the protons of the methyl ester group. Its chemical shift is in the typical range for such protons. The lack of adjacent protons results in a singlet. Due to the restricted rotation, these protons are held in a fixed position relative to the anisotropic field of the benzene ring, contributing to their specific chemical shift.

-

Para-Methyl Protons (p-CH3, ~2.3 ppm): The singlet at approximately 2.3 ppm, integrating to 3H, is attributed to the methyl group at the para position (C4) of the benzene ring. Its chemical shift is characteristic of a methyl group attached to an aromatic ring.

-

Ortho-Methyl Protons (o-CH3, ~2.2 ppm): The singlet integrating to 6H corresponds to the two equivalent methyl groups at the ortho positions (C2 and C6). These protons are shielded compared to the para-methyl protons. This upfield shift is a direct consequence of the steric hindrance. The twisting of the ester group out of the plane of the ring alters the electronic environment, and the fixed conformation places these protons in a region where they may experience shielding effects.

-

Aromatic Protons (Ar-H, ~6.8 ppm): The singlet integrating to 2H is assigned to the two equivalent aromatic protons at the meta positions (C3 and C5). Their chemical shift is in the aromatic region. The appearance of a singlet for these protons is a key feature. Due to the symmetry of the molecule, these two protons are chemically equivalent. Furthermore, they are too far removed from the methyl protons to exhibit any significant long-range coupling (typically, 4J and 5J couplings in aromatic systems are very small or zero). The absence of ortho or meta proton neighbors results in a singlet multiplicity. The upfield shift compared to benzene (7.34 ppm) is due to the electron-donating nature of the three methyl groups on the ring.

Visualizing the Structure-Spectrum Relationship

The following diagram illustrates the relationship between the molecular structure of this compound and its key 1H NMR spectral features.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 2,4,6-trimethylbenzoate

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of Methyl 2,4,6-trimethylbenzoate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization. This document delves into the theoretical underpinnings and practical considerations for interpreting the 13C NMR spectrum of this sterically hindered aromatic ester.

Introduction: The Significance of this compound

This compound, a derivative of 2,4,6-trimethylbenzoic acid (mesitoic acid), is a fascinating molecule for spectroscopic analysis due to the significant steric hindrance imposed by the ortho-methyl groups. This steric strain influences the conformation of the ester group relative to the benzene ring, which in turn has a profound impact on the electronic environment of the carbon atoms and, consequently, their 13C NMR chemical shifts. Understanding these shifts provides critical insights into the interplay of steric and electronic effects in substituted aromatic systems. Such knowledge is invaluable in the fields of organic synthesis, medicinal chemistry, and materials science, where precise structural confirmation is paramount.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its precursor, 2,4,6-trimethylbenzoic acid. Several methods for the synthesis of 2,4,6-trimethylbenzoic acid have been reported, including the Friedel-Crafts acylation of mesitylene followed by hydrolysis, and the Grignard reaction of 2,4,6-trimethylbromobenzene with carbon dioxide[1]. A more recent and efficient method involves the copper-catalyzed O-methylation of 2,4,6-trimethylbenzoic acid using dimethyl sulfoxide (DMSO) as the methyl source, which offers a broad substrate scope and excellent functional group tolerance[1][2].

Experimental Protocol: Copper-Catalyzed O-Methylation

The following is a representative protocol for the synthesis of this compound from 2,4,6-trimethylbenzoic acid, adapted from the work of Jia et al. (2016)[1][2].

Materials:

-

2,4,6-trimethylbenzoic acid

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Calcium chloride (CaCl₂)

-

Potassium carbonate (K₂CO₃)

-

30% Hydrogen peroxide (H₂O₂)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a reaction vessel, add 2,4,6-trimethylbenzoic acid (1.0 mmol), CuCl₂·2H₂O (0.1 mmol), CaCl₂ (1.0 mmol), and K₂CO₃ (2.0 mmol).

-

Add DMSO (3.0 mL) to the vessel.

-

Heat the mixture to 80 °C with stirring under an oxygen atmosphere.

-

Slowly add 30% H₂O₂ (3.0 mmol) to the reaction mixture.

-

Continue the reaction for 15 hours.

-

After completion, cool the reaction mixture to room temperature and extract with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.

13C NMR Spectroscopy of this compound: A Detailed Analysis

The 13C NMR spectrum of this compound is a powerful tool for its structural verification. The high degree of symmetry in the molecule simplifies the spectrum, while the steric crowding introduces subtle yet significant shifts that require careful interpretation.

Predicted 13C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| Carbonyl (C=O) | ~170 | The carbonyl carbon of an ester is typically found in this downfield region due to the strong deshielding effect of the two adjacent oxygen atoms. |

| C1 (ipso-C) | ~130 | This quaternary carbon is attached to the electron-withdrawing ester group, which would typically shift it downfield. However, steric inhibition of resonance due to the ortho-methyl groups may reduce this effect. |

| C2, C6 (ortho-C) | ~138 | These quaternary carbons are deshielded by the directly attached methyl groups (alpha-effect) and are also influenced by the ester group. |

| C3, C5 (meta-C) | ~128 | These carbons are expected to be the least affected by the substituents and will likely resonate in a region typical for unsubstituted aromatic carbons. |

| C4 (para-C) | ~135 | The para-carbon is influenced by the resonance effect of the ester group, though this effect may be somewhat attenuated by steric hindrance. |

| Methoxy (-OCH₃) | ~52 | The carbon of the methoxy group is attached to an electronegative oxygen atom, placing it in this characteristic region. |

| ortho-Methyls (2,6-CH₃) | ~21 | The carbons of the methyl groups at the ortho positions are in a sterically crowded environment. |

| para-Methyl (4-CH₃) | ~20 | The carbon of the para-methyl group is in a less sterically hindered environment compared to the ortho-methyls. |

The Interplay of Steric and Electronic Effects

The chemical shifts observed in the 13C NMR spectrum of this compound are a direct consequence of the intricate balance between electronic and steric effects.

Electronic Effects

-

Inductive Effect: The ester group is electron-withdrawing through the sigma bond network, which tends to deshield the attached ipso-carbon (C1) and, to a lesser extent, the other ring carbons.

-

Resonance Effect: The ester group can also participate in resonance, donating electron density to the ortho and para positions. However, this effect is highly dependent on the coplanarity of the ester group with the aromatic ring.

Steric Effects: The Dominant Factor

In this compound, the two methyl groups at the ortho positions (C2 and C6) create significant steric hindrance. This forces the ester group to twist out of the plane of the benzene ring.

Consequences of Steric Hindrance:

-

Inhibition of Resonance: The non-planar conformation severely diminishes the resonance interaction between the ester group and the aromatic ring. This has a notable impact on the chemical shifts of the ortho and para carbons, which would otherwise be more significantly affected by resonance.

-

Gamma-Gauche Effect: The steric compression between the ortho-methyl groups and the carbonyl group of the ester can lead to a shielding (upfield shift) of the ortho-methyl carbons.

-

Through-Space Interactions: The close proximity of the ortho-methyl protons to the ester group can lead to through-space deshielding effects, although this is more pronounced in 1H NMR.

The interplay of these effects results in a unique 13C NMR fingerprint for this compound. The diagram below illustrates the key structural features and their influence on the NMR spectrum.

Figure 1. Molecular structure of this compound and the primary factors influencing its 13C NMR chemical shifts.

Experimental Workflow for 13C NMR Data Acquisition

To ensure high-quality and reproducible 13C NMR data, a standardized experimental workflow is essential.

Figure 2. A standardized workflow for the acquisition and processing of 13C NMR data.

Step-by-Step Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the 13C probe.

-

-

Data Acquisition:

-

Set up a standard proton-decoupled 13C NMR experiment.

-

Typical acquisition parameters for a mid-field spectrometer (e.g., 400 MHz for ¹H) would be:

-

Spectral width: ~250 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the FID from the time domain to the frequency domain.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

-

Spectral Analysis:

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Pick the peaks and record their chemical shifts in parts per million (ppm).

-

Conclusion

The 13C NMR spectrum of this compound provides a rich source of information about its molecular structure. The chemical shifts are governed by a delicate interplay of electronic and, most significantly, steric effects arising from the ortho-methyl groups. A thorough understanding of these principles allows for the confident assignment of each carbon signal and serves as a powerful tool for structural verification. This technical guide provides the foundational knowledge and practical protocols for researchers and professionals working with this and similar sterically hindered aromatic compounds.

References

Sources

IR spectrum analysis of Methyl 2,4,6-trimethylbenzoate

An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl 2,4,6-trimethylbenzoate

Introduction

This compound, with the molecular formula C₁₁H₁₄O₂, is an aromatic ester characterized by significant steric hindrance around the ester functional group.[1][2][3][4] This structural feature, arising from the two ortho-methyl groups, profoundly influences its chemical reactivity and, consequently, its spectroscopic properties. Infrared (IR) spectroscopy is a cornerstone analytical technique in research and industry, providing rapid and non-destructive identification of molecular functional groups.[5][6][7] This guide offers a comprehensive analysis of the IR spectrum of this compound, moving beyond simple peak assignment to explain the causal relationships between its unique molecular architecture and its vibrational spectrum. This document is intended for researchers, chemists, and drug development professionals who rely on precise spectroscopic interpretation for structural elucidation and quality control.

Theoretical Framework: The Impact of Steric Hindrance on Aromatic Ester Spectra

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes such as bond stretching and bending.[5] The frequency of these vibrations is dependent on the bond strength and the mass of the atoms involved. For aromatic esters, key diagnostic regions in the IR spectrum include C-H stretching (aromatic and aliphatic), C=O (carbonyl) stretching, C-O stretching, and aromatic ring vibrations.[8][9][10][11][12]

A critical factor influencing the carbonyl (C=O) stretching frequency is electronic conjugation. In a typical planar aromatic ester like methyl benzoate, the carbonyl group is conjugated with the π-electron system of the benzene ring. This delocalization of electrons weakens the C=O double bond, decreasing its bond strength and lowering its stretching frequency to approximately 1715-1730 cm⁻¹.[9][12][13]

However, in this compound, the presence of two bulky methyl groups in the ortho positions forces the ester group to twist out of the plane of the aromatic ring. This phenomenon, known as Steric Inhibition of Resonance (SIR) , disrupts the orbital overlap necessary for conjugation.[14] As a result, the C=O group loses its aromatic conjugation and behaves more like an isolated, aliphatic ester. This lack of resonance increases the double-bond character of the carbonyl, shifting its absorption to a significantly higher wavenumber (frequency).[12] Understanding this principle is paramount to the correct interpretation of its spectrum.

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Step-by-Step Methodology

-

Instrument Preparation: Power on the FTIR spectrometer and allow the source and laser to stabilize for at least 15-30 minutes to ensure thermal and mechanical equilibrium.

-

Background Acquisition:

-

Causality: A background scan is critical as it measures the ambient atmosphere (H₂O, CO₂) and any inherent absorbance from the ATR crystal. [15]This spectrum is stored and later subtracted from the sample spectrum.

-

Procedure: Ensure the ATR crystal surface is immaculate. Clean with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely. Initiate the "Collect Background" command in the software.

-

-

Sample Application:

-

Procedure: Place a small amount (a few milligrams) of solid this compound onto the center of the ATR crystal.

-

-

Pressure Application:

-

Causality: Firm and even contact between the solid sample and the crystal is mandatory to allow the evanescent wave to penetrate the sample effectively. [16]Insufficient contact results in a weak, low-quality spectrum.

-

Procedure: Lower the instrument's pressure arm until it clicks or indicates that optimal pressure has been reached.

-

-

Sample Spectrum Acquisition:

-

Procedure: Initiate the "Collect Sample" command. Typical parameters for a high-quality spectrum are a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans. The software will automatically perform the Fourier transform and ratio the result against the stored background spectrum.

-

-

Analysis and Cleanup:

-

Procedure: The resulting spectrum, displayed in either transmittance or absorbance, is now ready for interpretation. After analysis, retract the pressure arm, remove the bulk of the sample, and thoroughly clean the ATR crystal with a suitable solvent to prevent cross-contamination.

-

Conclusion

The infrared spectrum of this compound is a clear illustration of how steric effects govern molecular properties. The defining feature is the high-frequency carbonyl absorption (~1730-1745 cm⁻¹), which serves as direct evidence for the steric inhibition of resonance between the ester group and the aromatic ring. This, combined with the characteristic absorptions for aliphatic and aromatic C-H bonds, dual C-O ester stretches, and specific out-of-plane bending vibrations, provides a unique spectral fingerprint for the molecule. This in-depth analysis, grounded in the principles of molecular vibration and structural theory, equips researchers with the expertise to confidently identify this compound and interpret the spectra of other sterically hindered molecules with high scientific integrity.

References

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

- Slideshare. (n.d.). Sampling of solids in IR spectroscopy. [Link]

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- UCLA Chemistry & Biochemistry. (n.d.).

- University of the West Indies. (n.d.).

- Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

- ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

- Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]

- Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

- PubChem. (n.d.).

- Mettler Toledo. (n.d.).

- OpenOChem Learn. (n.d.). Characteristic IR Absorptions. [Link]

- Proprep. (n.d.).

- PubChem. (n.d.). 2,4,6-Trimethylbenzoic acid methyl ester. [Link]

- Chemistry LibreTexts. (2023).

- Millersville University. (n.d.). Table of Characteristic IR Absorptions. [Link]

- EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). [Link]

- ChemSynthesis. (n.d.).

- ELTE. (n.d.). 5.3.

- YouTube. (2024).

- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

- ResearchGate. (2015).

- ResearchGate. (2002).

Sources

- 1. 2282-84-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2,4,6-Trimethylbenzoic acid methyl ester | C11H14O2 | CID 519982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 7. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2,4,6-trimethylbenzoate

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of Methyl 2,4,6-trimethylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic details of ion formation, supported by empirical data and established fragmentation principles.

Introduction: The Significance of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of unknown compounds.[1] In electron ionization mass spectrometry, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation into a series of smaller, charged ions.[2] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For aromatic esters like this compound, the fragmentation patterns are governed by the stability of the aromatic ring and the nature of its substituents, offering profound structural insights.

This compound (C₁₁H₁₄O₂) has a molecular weight of 178.23 g/mol .[3][4] Its structure, featuring a sterically hindered ester group due to the two ortho-positioned methyl groups, presents a unique case for fragmentation analysis.

The Mass Spectrum of this compound: A Mechanistic Exploration

The 70 eV electron ionization mass spectrum of this compound is characterized by several key fragment ions. The interpretation of these fragments provides a logical pathway to deduce the molecule's structure.

The Molecular Ion (M+•)

The molecular ion peak is observed at m/z 178 .[3][5] Aromatic compounds typically exhibit a prominent molecular ion peak due to the stability of the delocalized π-electron system, which can accommodate the radical cation.[6][7]

The Base Peak: A Consequence of the "Ortho Effect"

The most abundant ion in the spectrum, the base peak, is observed at m/z 147 . This significant fragment arises from the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion. This process is a classic example of an alpha-cleavage adjacent to the carbonyl group.[7]

However, the high relative abundance of this peak is also influenced by the "ortho effect." The presence of substituents in the ortho position to the ester group can lead to specific fragmentation pathways.[8][9] In this case, the steric hindrance from the two ortho methyl groups may facilitate the cleavage of the C-O bond of the ester. The resulting acylium ion is highly stabilized by resonance.

Fragmentation Pathway to the Base Peak (m/z 147):

-

Step 1: Electron ionization of this compound forms the molecular ion [C₁₁H₁₄O₂]+• at m/z 178.

-

Step 2: Homolytic cleavage of the bond between the carbonyl carbon and the ester oxygen results in the expulsion of a methoxy radical (•OCH₃).

-

Step 3: Formation of the stable 2,4,6-trimethylbenzoyl cation at m/z 147.

Further Fragmentation of the Acylium Ion

The acylium ion at m/z 147 can undergo further fragmentation by losing a molecule of carbon monoxide (CO, 28 Da) to form a xylenyl cation at m/z 119 .

[C₁₀H₁₁O]+ → [C₉H₁₁]+ + CO

This fragmentation is a common pathway for benzoyl-type cations.[10]

Other Significant Fragment Ions

Other notable peaks in the mass spectrum of this compound can be rationalized as follows:

-

m/z 163: This peak corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This can occur from one of the aromatic methyl groups.

-

m/z 146: This ion can be formed by the loss of methanol (CH₃OH, 32 Da) from the molecular ion via a rearrangement process, likely influenced by the ortho methyl groups. This is a characteristic fragmentation for some ortho-substituted benzoates.[8][9]

-

m/z 91: A peak at m/z 91 is often indicative of the tropylium ion ([C₇H₇]+), a common rearrangement product in the fragmentation of alkylbenzenes. While less direct in this case, it can arise from more complex rearrangements of the aromatic ring and its substituents.

Summary of Key Fragmentation Data

| m/z | Proposed Identity | Neutral Loss | Mechanistic Origin |

| 178 | [C₁₁H₁₄O₂]+• (Molecular Ion) | - | Electron Ionization |

| 163 | [C₁₀H₁₁O₂]+ | •CH₃ (15 Da) | Loss of a methyl radical |

| 147 | [C₁₀H₁₁O]+ (Base Peak) | •OCH₃ (31 Da) | Alpha-cleavage, "Ortho Effect" |

| 146 | [C₁₀H₁₀O]+• | CH₃OH (32 Da) | Rearrangement and loss of methanol |

| 119 | [C₉H₁₁]+ | CO (28 Da) from m/z 147 | Decarbonylation of the acylium ion |

| 91 | [C₇H₇]+ | C₂H₄ (28 Da) from m/z 119 | Rearrangement to tropylium ion |

Visualizing the Fragmentation Pathway

The fragmentation cascade of this compound can be visualized as a logical flow from the molecular ion to the smaller fragment ions.

Caption: Fragmentation pathway of this compound under EI-MS.

Experimental Protocol for Mass Spectrum Acquisition

To obtain a reliable mass spectrum of this compound, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

-

Ion Source: Electron Ionization (EI) source.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

Reagents and Materials

-

This compound (purity >98%).

-

High-purity helium (carrier gas).

-

Suitable solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

GC-MS Parameters

| Parameter | Setting | Rationale |

| GC Inlet | ||

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Oven Program | ||

| Initial Temperature | 70 °C, hold for 1 min | Allows for solvent focusing. |

| Ramp Rate | 10 °C/min | Provides good separation of potential impurities. |

| Final Temperature | 280 °C, hold for 5 min | Ensures elution of any less volatile components. |

| Carrier Gas | ||

| Gas | Helium | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow rate for a 0.25 mm ID column. |

| Mass Spectrometer | ||

| Ion Source | Electron Ionization (EI) | Standard ionization technique for volatile and semi-volatile compounds. |

| Ionization Energy | 70 eV | Standard energy to produce reproducible fragmentation patterns. |

| Source Temperature | 230 °C | Prevents condensation of the analyte in the source. |

| Quadrupole Temp. | 150 °C | Maintains ion transmission efficiency. |

| Mass Range | m/z 40-400 | Covers the molecular ion and expected fragments. |

| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |

Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.

Conclusion

The electron ionization mass spectrum of this compound is highly informative for its structural confirmation. The presence of a clear molecular ion at m/z 178, a dominant base peak at m/z 147 resulting from the loss of a methoxy radical, and a characteristic fragment at m/z 119 from subsequent decarbonylation, provides a definitive fragmentation pattern. The influence of the ortho-methyl groups likely enhances the formation of the m/z 147 acylium ion, demonstrating a subtle yet significant structural effect on the fragmentation process. The experimental protocol outlined provides a robust method for obtaining high-quality, reproducible mass spectra for this and similar aromatic esters.

References

- Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94. [Link]

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters.

- NIST. (n.d.). Benzoic acid, 2,4,6-trimethyl-, methyl ester. NIST Chemistry WebBook.

- PubChem. (n.d.). This compound.

- University of Toronto. (n.d.). Fragmentation Mechanisms. Introduction to Mass Spectrometry.

- Pharmacy 180. (n.d.). Fragmentation Processes. Structure Determination of Organic Compounds.

- YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.

- Oakwood Chemical. (n.d.). This compound.

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 2,4,6-Trimethylbenzoic acid methyl ester | C11H14O2 | CID 519982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [oakwoodchemical.com]

- 5. Benzoic acid, 2,4,6-trimethyl-, methyl ester [webbook.nist.gov]

- 6. youtube.com [youtube.com]

- 7. GCMS Section 6.14 [people.whitman.edu]

- 8. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to the Solubility of Methyl 2,4,6-trimethylbenzoate in Organic Solvents

Introduction

Methyl 2,4,6-trimethylbenzoate, an aromatic ester, is a key intermediate and building block in various fields of chemical synthesis, including pharmaceuticals and specialty polymers. Its chemical structure, characterized by a sterically hindered carboxyl group due to the ortho-methyl substituents on the benzene ring, imparts unique physical and chemical properties. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailing the underlying physicochemical principles, offering a qualitative and estimated quantitative solubility profile, and presenting a robust experimental protocol for precise solubility determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential to comprehend its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [1][2][3] |

| Appearance | Colorless oil | [4][5] |

| Boiling Point | 114.8-115.2 °C (at 7-7.5 Torr) | [2][5] |

| Density (predicted) | 1.011 ± 0.06 g/cm³ | [2] |

The presence of the ester functional group introduces polarity to the molecule, allowing for dipole-dipole interactions. However, the bulky aromatic ring and the three methyl groups contribute to a significant nonpolar character. The steric hindrance around the ester group, a defining feature of this molecule, can influence how effectively solvent molecules can interact with the polar center of the molecule.

Theoretical Framework of Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Key Factors Influencing the Solubility of this compound:

-

Polarity: this compound possesses moderate polarity due to the ester group. It is expected to be more soluble in solvents of similar polarity and less soluble in highly polar solvents like water and nonpolar solvents like hexane.

-

Hydrogen Bonding: As an ester, this compound can act as a hydrogen bond acceptor at its carbonyl and ether oxygen atoms.[6] This capability enhances its solubility in protic solvents like alcohols (e.g., methanol, ethanol) which can act as hydrogen bond donors.

-

Van der Waals Forces: The sizeable aromatic ring and methyl groups allow for significant London dispersion forces, which will be the primary mode of interaction with nonpolar solvents.

-

Steric Hindrance: The methyl groups at the 2 and 6 positions of the benzene ring create steric hindrance around the ester functionality. This may slightly reduce the solubility in highly structured solvents where specific solute-solvent interactions are crucial, as the solvent molecules may have difficulty accessing the polar ester group.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely available in the public domain, a qualitative and estimated quantitative solubility profile can be constructed based on its structural features and the known solubility of similar aromatic esters.

Qualitative Solubility:

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | High | Insoluble | The large nonpolar hydrocarbon portion of the molecule dominates over the polar ester group. |

| Methanol | High | Slightly to Moderately Soluble | Can act as a hydrogen bond donor to the ester's oxygen atoms, but the nonpolar bulk of the molecule limits high solubility.[4][5] |

| Ethanol | High | Moderately Soluble | Similar to methanol, with a slightly larger nonpolar character that may better accommodate the solute. |

| Acetone | Medium | Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions with the ester group. |

| Ethyl Acetate | Medium | Very Soluble | As an ester itself, it has a very similar polarity and intermolecular force profile to the solute. |

| Diethyl Ether | Low to Medium | Soluble | A relatively nonpolar solvent, but the ether oxygen can interact with the solute. |